molecular formula C20H15N5 B5979484 (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine

(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine

Cat. No.: B5979484
M. Wt: 325.4 g/mol
InChI Key: SXFQOMCSJWAJSO-UHFFFAOYSA-N
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Description

(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsSolvothermal methods and click chemistry are frequently employed in these syntheses .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for designing new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and antiviral activities .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dendrimers. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with metal ions, forming stable complexes that can catalyze various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is unique due to its combination of the triazole and indole structures. This dual functionality provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and its potential therapeutic properties make it a valuable compound in both research and industry .

Properties

IUPAC Name

(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5/c1-2-6-14(7-3-1)12-25-13-21-20(24-25)23-19-16-10-4-8-15-9-5-11-17(22-19)18(15)16/h1-11,13H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQOMCSJWAJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)N=C3C4=CC=CC5=C4C(=CC=C5)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)/N=C\3/C4=CC=CC5=C4C(=CC=C5)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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